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Overview
Description
CFT-8634 is a potent and selective degrader of bromodomain-containing protein 9 (BRD9). It is primarily developed for the treatment of cancers that are perturbed by the loss of SMARCB1, such as synovial sarcoma and SMARCB1-null tumors
Preparation Methods
CFT-8634 is synthesized using a series of chemical reactions that involve the formation of a ternary complex with BRD9 and cereblon E3 ligase . The synthetic route includes the following steps:
Formation of the initial compound: This involves the use of high-affinity bioluminescent tags and other reagents to create a compound that can bind to BRD9.
Linker excision: This step involves the removal of specific linkers to enhance the compound’s ability to bind to BRD9.
Final product formation: The final product is obtained through a series of purification and refinement steps to ensure high selectivity and potency.
Chemical Reactions Analysis
CFT-8634 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, which can alter its chemical structure and enhance its binding affinity to BRD9.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can stabilize the compound and improve its efficacy.
Substitution: This reaction involves the replacement of specific atoms or groups within the compound to enhance its selectivity and potency.
Common reagents used in these reactions include high-affinity bioluminescent tags, cereblon E3 ligase, and other specialized chemicals. The major products formed from these reactions are highly selective and potent degraders of BRD9 .
Scientific Research Applications
CFT-8634 has several scientific research applications, including:
Chemistry: It is used to study the degradation of specific proteins and the effects of protein degradation on cellular processes.
Biology: It is used to investigate the role of BRD9 in various biological processes and its involvement in cancer progression.
Mechanism of Action
CFT-8634 exerts its effects by inducing the formation of a ternary complex with BRD9 and cereblon E3 ligase . This complex leads to the ubiquitination and subsequent degradation of BRD9 in the proteasome . The degradation of BRD9 disrupts its role in the non-canonical SWI/SNF complex, which is essential for the proliferation of SMARCB1-perturbed cancers . This mechanism translates to significant and dose-dependent anti-tumor activity in preclinical models .
Comparison with Similar Compounds
CFT-8634 is unique in its high selectivity and potency as a BRD9 degrader. Similar compounds include:
BRD4 inhibitors: These compounds target the bromodomain-containing protein 4 (BRD4) but are less selective and potent compared to CFT-8634.
BRD7 inhibitors: These compounds target the bromodomain-containing protein 7 (BRD7) but have limited efficacy in SMARCB1-perturbed cancers.
Other BRD9 degraders: These compounds have similar mechanisms of action but are less selective and potent compared to CFT-8634.
CFT-8634 stands out due to its high selectivity for BRD9 and its significant anti-tumor activity in preclinical models .
Properties
CAS No. |
2704617-96-7 |
---|---|
Molecular Formula |
C37H45F3N6O5 |
Molecular Weight |
710.8 g/mol |
IUPAC Name |
(3S)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione |
InChI |
InChI=1S/C37H45F3N6O5/c1-22-23(2)36(49)43(3)19-26(22)24-16-31(50-4)27(32(17-24)51-5)20-44-11-10-33(37(39,40)21-44)46-14-12-45(13-15-46)30-8-6-25(18-28(30)38)41-29-7-9-34(47)42-35(29)48/h6,8,16-19,29,33,41H,7,9-15,20-21H2,1-5H3,(H,42,47,48)/t29-,33-/m0/s1 |
InChI Key |
GNRGNRCQXHMQQV-ZQAZVOLISA-N |
Isomeric SMILES |
CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CN3CC[C@@H](C(C3)(F)F)N4CCN(CC4)C5=C(C=C(C=C5)N[C@H]6CCC(=O)NC6=O)F)OC)C)C |
Canonical SMILES |
CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CN3CCC(C(C3)(F)F)N4CCN(CC4)C5=C(C=C(C=C5)NC6CCC(=O)NC6=O)F)OC)C)C |
Origin of Product |
United States |
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